

An In-depth Technical Guide to Triphenyl Phosphate (CAS Number 115-86-6)

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Compound of Interest		
Compound Name:	Triphenyl Phosphate	
Cat. No.:	B132455	Get Quote

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Introduction

Triphenyl Phosphate (TPP), with the CAS number 115-86-6, is an organophosphate compound widely utilized as a flame retardant and plasticizer.[1][2] It is synthesized from the reaction of phosphorus oxychloride with phenol.[1][3] TPP is a colorless, crystalline solid that is soluble in many organic solvents but has low solubility in water.[4] Its primary applications include its use in electronic equipment, PVC, hydraulic fluids, adhesives, and even cosmetics like nail polish to enhance flexibility and durability. The mechanism of its flame-retardant action involves the formation of phosphoric acid and then pyrophosphoric acid upon thermal decomposition, which acts as a heat transfer barrier.

Despite its widespread use, there is growing concern regarding the toxicological effects of TPP. Studies have linked exposure to TPP with a range of adverse health outcomes, including reproductive and developmental toxicity, neurotoxicity, metabolic disruption, and endocrine-disrupting effects. This technical guide provides a comprehensive overview of the core information on **Triphenyl Phosphate**, with a focus on its physicochemical properties, synthesis and analysis, toxicological profile, and the underlying molecular mechanisms of its action.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Triphenyl Phosphate**, providing a quick reference for its physical, chemical, and toxicological properties.



Table 1: Physicochemical Properties of Triphenyl

Phosphate

Property	Value	Reference(s)
CAS Number	115-86-6	
Molecular Formula	C18H15O4P	_
Molecular Weight	326.28 g/mol	_
Appearance	Colorless crystalline powder	_
Odor	Faint, phenol-like	_
Melting Point	48-50 °C	-
Boiling Point	244 °C at 10 mmHg	-
Density	1.2055 g/cm ³	_
Vapor Pressure	1.3 mmHg at 200 °C	_
Water Solubility	1.9 mg/L at 24 °C (practically insoluble)	
Solubility in Organic Solvents	Soluble in acetone, benzene, chloroform, ether, and alcohol	-
LogP (Octanol/Water Partition Coefficient)	4.6 at 20 °C	-

Table 2: Toxicological Data for Triphenyl Phosphate



Endpoint	Species	Route of Administration	Value	Reference(s)
Acute Oral LD50	Rat	Oral	>20,000 mg/kg	
Mouse	Oral	>5,000 mg/kg		
Guinea Pig	Oral	>4,000 mg/kg	_	
Acute Dermal LD50	Rabbit	Dermal	>7,900 mg/kg	
Acute Inhalation	Rat	Inhalation	>200 mg/L/hr	_
NOAEL (No- Observed- Adverse-Effect Level) - Developmental Toxicity	Rabbit	Dermal	200 mg/kg/day	_
NOAEL - Repeated Dose Oral	Rat	Oral (dietary)	161 mg/kg/day (4-month study)	_
NOAEL - Repeated Dose Dermal	Rabbit	Dermal	1000 mg/kg/day (3-week study)	_

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and toxicological assessment of **Triphenyl Phosphate**.

Synthesis of Triphenyl Phosphate

Principle: **Triphenyl phosphate** is commonly synthesized by the reaction of phosphorus oxychloride with phenol. The reaction proceeds via a nucleophilic substitution where the



hydroxyl group of phenol attacks the phosphorus atom of phosphorus oxychloride, with the subsequent elimination of hydrogen chloride (HCl).

Experimental Protocol:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an HCl trap, place molten phenol.
- Reagent Addition: While stirring, slowly add phosphorus oxychloride dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, typically maintained between 20-30 °C. The dropping time is generally controlled over 4.5-5.5 hours.
- Reaction Completion: After the addition is complete, continue stirring for an additional hour.
- Acid Removal: Gradually heat the reaction mixture to 120 °C to facilitate the removal of dissolved HCl gas. Subsequently, apply a vacuum to further remove residual HCl.
- Purification: The crude triphenyl phosphate can be purified by distillation under reduced pressure.

Analysis of Triphenyl Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a sensitive and selective analytical technique for the quantification of TPP in various matrices. The gas chromatograph separates TPP from other components based on its volatility, and the mass spectrometer provides identification and quantification based on its unique mass spectrum.

Experimental Protocol:

- Sample Preparation (e.g., for environmental samples):
 - Extraction: Extract the sample with a suitable organic solvent such as a mixture of nhexane and acetone.
 - Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.



- Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 7890B GC System (or equivalent).
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 280 °C.
 - Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Mass Spectrometer: Agilent 5977A MSD (or equivalent).
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for TPP (e.g., m/z 326, 152, 77).
- Quantification: Prepare a calibration curve using standard solutions of TPP. An internal standard, such as triphenyl phosphate-d15, is recommended for accurate quantification.

In Vitro Neurotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. A reduction in cell viability upon exposure to a substance suggests potential cytotoxicity.

Experimental Protocol:

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate until they reach the
desired confluence.



- Treatment: Expose the cells to various concentrations of **Triphenyl Phosphate** (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
- MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control group.

Zebrafish Developmental Toxicity Assay

Principle: The zebrafish embryo is a widely used in vivo model for assessing developmental toxicity due to its rapid development, transparency, and genetic similarity to humans.

Experimental Protocol:

- Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.
- Exposure: Place the embryos in a multi-well plate containing embryo medium with different concentrations of **Triphenyl Phosphate** (e.g., 0.8, 4, 20, and 100 μg/L). Include a vehicle control (e.g., 0.1% DMSO). The exposure typically starts from a few hours post-fertilization (hpf) and continues for several days (e.g., up to 144 hpf).
- Endpoint Assessment: At specific time points, assess various developmental endpoints under a stereomicroscope, including:
 - Mortality: Record the number of dead embryos.
 - Hatching Rate: Determine the percentage of hatched larvae.
 - Morphological Abnormalities: Look for malformations such as pericardial edema, yolk sac edema, and spinal curvature.



- Heart Rate: Measure the heart rate of the developing embryos.
- Behavioral Analysis: Assess locomotor activity.

Endocrine Disruption Assessment using a Reporter Gene Assay

Principle: Reporter gene assays are in vitro methods used to screen for chemicals that can interact with nuclear receptors and modulate their activity.

Experimental Protocol:

- Cell Transfection: Co-transfect a suitable cell line (e.g., Chinese Hamster Ovary cells) with an expression vector for the human nuclear receptor of interest (e.g., estrogen receptor α) and a reporter vector containing a luciferase gene under the control of a hormoneresponsive element.
- Treatment: Expose the transfected cells to various concentrations of Triphenyl Phosphate.
 Include a positive control (the natural hormone ligand) and a vehicle control.
- Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: An increase or decrease in luciferase activity compared to the control indicates that TPP is acting as an agonist or antagonist for the specific nuclear receptor, respectively.

Signaling Pathways and Mechanisms of Action

Triphenyl Phosphate exerts its toxicological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions.

MAPK/ERK Signaling Pathway

TPP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation,



differentiation, and survival.



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TPP activation of the TLR4-mediated ERK/NF-kB pathway.

PI3K/AKT Signaling Pathway

TPP can also activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is involved in cell growth, proliferation, and metabolism.



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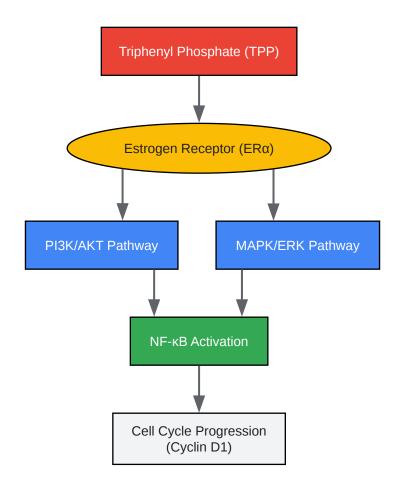
TPP-induced activation of the PI3K/AKT signaling pathway.

Endocrine Disruption Pathways

TPP is recognized as an endocrine-disrupting chemical, primarily through its interaction with nuclear receptors such as the estrogen receptor (ER) and peroxisome proliferator-activated receptor-gamma (PPARy).

TPP can act as an agonist for the estrogen receptor, initiating downstream signaling cascades that can lead to cell proliferation.

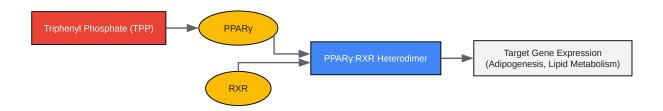




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TPP's interaction with the Estrogen Receptor signaling pathway.

TPP is a known ligand for PPARy, a key regulator of adipogenesis and lipid metabolism.



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TPP's modulation of the PPARy signaling pathway.

Conclusion



Triphenyl Phosphate is a compound of significant industrial importance, but its potential for adverse health effects necessitates a thorough understanding of its properties and mechanisms of action. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the key physicochemical and toxicological data, detailing essential experimental protocols, and visualizing the critical signaling pathways affected by TPP. The presented information underscores the need for continued research into the long-term health implications of TPP exposure and the development of safer alternatives.

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